

2-Phenyl-4-penten-2-ol CAS number and physical constants

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Compound of Interest

Compound Name: 2-Phenyl-4-penten-2-ol

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An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-phenyl-4-penten-2-ol**, a tertiary alcohol of interest in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and essential safety information, grounded in authoritative sources to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

2-Phenyl-4-penten-2-ol is a chemical compound with the molecular formula $C_{11}H_{14}O$.^{[1][2][3]} It possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring, making it a valuable building block in stereoselective synthesis.

Molecular Structure:

An interesting aspect of this compound is the existence of two CAS Registry Numbers in various chemical databases. This can be a source of confusion, and researchers are advised to verify the identity of the compound using analytical data.

- CAS Registry Number: 4743-74-2^{[2][3][4]}

- Alternate CAS Registry Number: 61077-65-4[1][5]

Both numbers are often listed as synonyms in supplier catalogs.[3] For the purpose of this guide, we will refer to both where appropriate.

Physicochemical and Spectroscopic Properties

The physical properties of **2-phenyl-4-penten-2-ol** are critical for its handling, storage, and application in experimental setups. The data compiled from various chemical suppliers and databases are summarized below.

Table 1: Physical and Chemical Constants

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O	[1][2][3]
Molecular Weight	162.23 g/mol	[1][2]
Appearance	Colorless to Yellow to Orange clear liquid	[6]
Boiling Point	100 °C at 17 mmHg	[2][6]
Density	0.99 g/cm ³	[2][6]
Refractive Index	1.5250 to 1.5280	[2][6]
Flash Point	132 °C	[2][6]
Storage Temperature	2-8°C	[2][6]
Predicted pKa	14.29 ± 0.29	[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the structure and purity of **2-phenyl-4-penten-2-ol**. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[1]

- Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the hydroxyl group (O-H stretch) around 3400-3600 cm⁻¹, C-H stretches from the aromatic ring and alkyl chain,

and a prominent peak for the vinyl C=C stretch around 1640 cm^{-1} .^[1]

- Mass Spectrum (MS): The electron ionization mass spectrum is available in the NIST database, providing a fragmentation pattern that can be used for structural confirmation.^{[1][5]}

Synthesis Protocol: Grignard Reaction of Acetophenone

The synthesis of tertiary alcohols such as **2-phenyl-4-penten-2-ol** is classically achieved via a Grignard reaction. This method offers high yields and is a staple in synthetic chemistry. The following protocol describes the synthesis from acetophenone and allyl bromide.

Principle of the Method

The Grignard reagent, allylmagnesium bromide, is first prepared by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether. This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. The use of anhydrous conditions is critical, as Grignard reagents react readily with water.

Step-by-Step Experimental Protocol

Materials:

- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Acetophenone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask, dropping funnel, and condenser

Procedure:

- Preparation of Grignard Reagent:
 - Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
 - Add a small crystal of iodine.
 - Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
 - Maintain a gentle reflux by controlling the rate of addition. After all the allyl bromide is added, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetophenone:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Workup and Purification:
 - Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH_4Cl solution. This step is crucial to protonate the alkoxide and dissolve the magnesium salts.
 - Separate the organic layer (ether) and extract the aqueous layer twice with diethyl ether.
 - Combine the organic extracts and dry over anhydrous MgSO_4 .

- Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **2-phenyl-4-penten-2-ol**.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **2-phenyl-4-penten-2-ol**.

Safety and Handling

Proper handling of **2-phenyl-4-penten-2-ol** and the reagents used in its synthesis is paramount for laboratory safety.

- Hazard Classification: The compound is classified as a combustible liquid (H227).
- Precautionary Measures:
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood.
- Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

- Storage: Store in a well-ventilated place and keep cool, ideally between 2-8°C as recommended.[2][6]

Conclusion

2-Phenyl-4-penten-2-ol is a versatile tertiary alcohol with well-defined physical properties. Understanding its dual CAS numbering is crucial for accurate sourcing. The synthesis via a Grignard reaction is a robust and scalable method, demonstrating a fundamental transformation in organic chemistry. Adherence to safety protocols is essential when handling this combustible liquid and the hazardous reagents required for its synthesis. This guide serves as a foundational resource for researchers incorporating this molecule into their synthetic and developmental workflows.

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